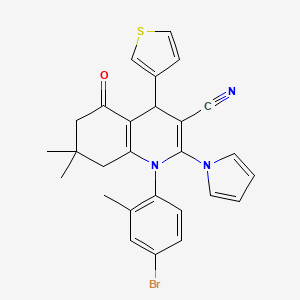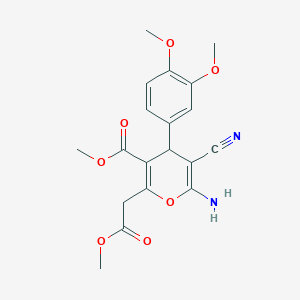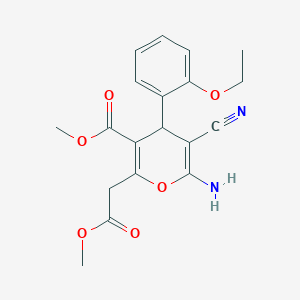![molecular formula C7H7N5O2S B4316921 5,7-dimethyl-3-thioxo-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B4316921.png)
5,7-dimethyl-3-thioxo-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione
Overview
Description
5,7-dimethyl-3-thioxo-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a fused triazine and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-3-thioxo-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with carbon disulfide and an appropriate base, followed by cyclization to form the desired compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5,7-dimethyl-3-thioxo-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
5,7-dimethyl-3-thioxo-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antiviral and anticancer properties, showing promise in preclinical studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-thioxo-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.
Comparison with Similar Compounds
- 6,8-dimethyl-3-(4-chlorophenyl)-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-one
- 2-thio-containing pyrimidines
Comparison: Compared to similar compounds, 5,7-dimethyl-3-thioxo-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione stands out due to its unique fused ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5,7-dimethyl-3-sulfanylidene-2H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c1-11-4-3(9-10-6(15)8-4)5(13)12(2)7(11)14/h1-2H3,(H,8,10,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCUIZKNXJYISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=S)NN=C2C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4316842.png)
![4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4316846.png)
![1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4316854.png)
![2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl 2-(1,3-benzothiazol-2-yl)benzoate](/img/structure/B4316865.png)
![2-CYANO-4-NITRO-5-[(1-PHENYLETHYL)AMINO]PHENYL CYANIDE](/img/structure/B4316885.png)

![1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-5-OXO-2-(1H-PYRROL-1-YL)-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4316902.png)
![ETHYL 2-METHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B4316914.png)
![ethyl 2-methyl-4-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}thiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4316932.png)
![2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B4316936.png)


![ethyl 2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B4316963.png)
![ethyl 8-chloro-2-[(4-fluorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B4316966.png)
